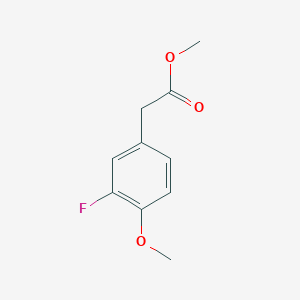![molecular formula C18H19ClF3N3OS B2705819 6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide CAS No. 1808439-16-8](/img/structure/B2705819.png)
6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including alkylation and cyclization.
Introduction of the Thiophene Group: The thiophene ring is introduced via a coupling reaction with the piperidine intermediate.
Formation of the Pyridine Carboxamide: The final step involves the formation of the pyridine carboxamide through a condensation reaction with the appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, known for their biological activities and applications in material science.
Piperidine Derivatives: Molecules with the piperidine ring, often used in pharmaceuticals.
Pyridine Carboxamides: Compounds with the pyridine carboxamide structure, explored for their medicinal properties.
Uniqueness
6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide is unique due to its combination of three distinct heterocyclic structures, which confer a range of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-3-yl]methyl]-4-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3OS/c19-16-8-13(18(20,21)22)7-15(24-16)17(26)23-9-12-3-1-5-25(10-12)11-14-4-2-6-27-14/h2,4,6-8,12H,1,3,5,9-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSLPTABKIHBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)CNC(=O)C3=NC(=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
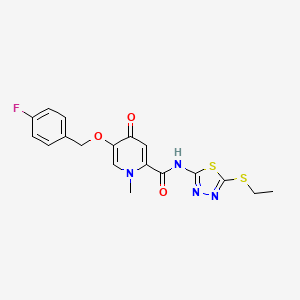
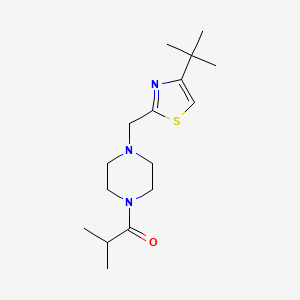
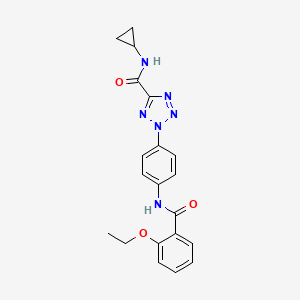
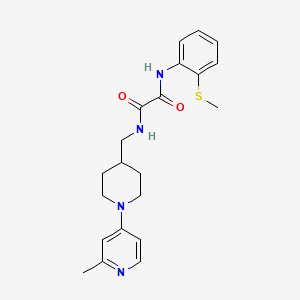
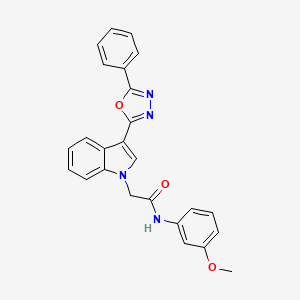
![N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2705743.png)
![2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B2705746.png)
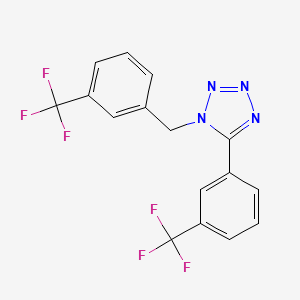
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2705750.png)
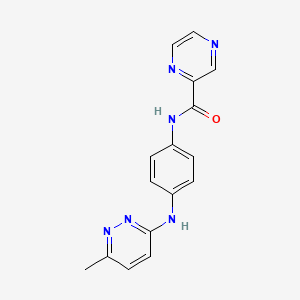
![5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2705755.png)

